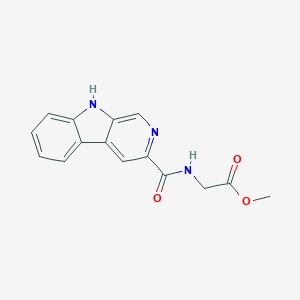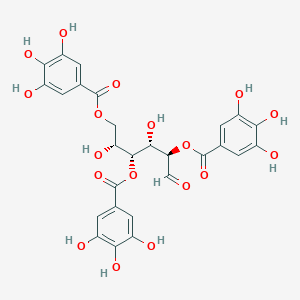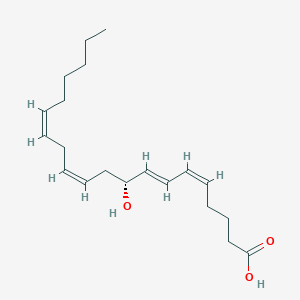
N-Methyl Gatifloxacin
Overview
Description
Gatifloxacin is a synthetic broad-spectrum 4-quinolone antibiotic agent that exhibits potent activity against a wide range of gram-positive and gram-negative bacterial pathogens. Its effectiveness is attributed to its action on bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication, transcription, repair, and recombination.
Synthesis Analysis
Gatifloxacin and its derivatives can be synthesized through various chemical pathways. One approach involves the synthesis from 3-methoxy-2,4,5-trifluorobenzoic acid by acylchlorination, followed by several steps including condensation with diethyl malonate, partial hydrolysis, and decarboxylation, among others, leading to a total yield of 43.2% which is deemed suitable for mass production (Li, 2010).
Molecular Structure Analysis
Gatifloxacin features a complex molecular structure characterized by a 3-methylpiperazinyl-side chain at position 7 and a methoxy group at position 8 of the quinolone ring. This molecular arrangement is crucial for its antibacterial activity and its specific targeting mechanism against bacterial enzymes.
Chemical Reactions and Properties
Gatifloxacin interacts with various chemicals and metals, forming complexes that can alter its antibacterial activity. For instance, it forms isostructural complexes with metals like Zn, Ni, and Co, which exhibit differing activities against bacteria like Staphylococcus due to the distinct metal ions within their structures (Li et al., 2007).
Physical Properties Analysis
The physical properties of gatifloxacin, such as solubility and hygroscopicity, can be modified through the formation of pharmaceutical salts or complexes. For instance, the solubility and permeability of gatifloxacin can be enhanced through the synthesis of prodrugs targeting specific transporters, significantly improving its delivery to the back of the eye (Vooturi et al., 2012).
Chemical Properties Analysis
Gatifloxacin's chemical behavior is influenced by its interactions with metals and other compounds. For example, its interaction with methylene blue under acidic conditions results in the formation of complexes with unique absorption peaks, highlighting its complex chemical behavior and the potential for analytical application (Yuan-hai, 2008).
Scientific Research Applications
Anticancer Potential : Gatifloxacin Mannich bases, including a compound related to N-Methyl Gatifloxacin, have been identified as potent anticancer agents. These compounds exhibit greater activity than the standard DNA topoisomerase II inhibitor etoposide against various cancer cell lines (Yogeeswari, Sriram, Kavya, & Tiwari, 2005).
Enhanced Antibacterial Activity : Studies have shown that certain structural groups in gatifloxacin contribute to its enhanced antibacterial activity against pathogens like Streptococcus pneumoniae. This property makes it a valuable drug in treating resistant bacterial strains (Fukuda, Kishii, Takei, & Hosaka, 2001).
Pharmacological Profile : Gatifloxacin is characterized by high oral bioavailability, low protein binding, and broad tissue distribution. These attributes make it a suitable antibiotic for various groups, including patients with hepatic impairment, women, and the elderly (Grasela, 2000).
Application in Tuberculosis Treatment : Research indicates that gatifloxacin has sufficient activity against Mycobacterium tuberculosis, suggesting its potential use in tuberculosis treatment, either alone or in combination with other drugs (Alvirez-Freites, Carter, & Cynamon, 2002).
Effectiveness Against Various Infections : Gatifloxacin has been proven to be a safe and effective treatment for various infections, including pneumonia, bacterial bronchitis, and gonorrhea (Brown, 2000).
Potential Hepatic Risks : A study has shown that exposure to gatifloxacin can induce hepatic apoptosis and epigenetic changes, even at low doses. This indicates the need for careful monitoring and consideration of its use, particularly in patients with liver conditions (Rotimi, Olugbemi, & Rotimi, 2018).
Mechanism of Action
Target of Action
N-Methyl Gatifloxacin, like its parent compound Gatifloxacin, primarily targets bacterial enzymes DNA gyrase and topoisomerase IV . These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination .
Mode of Action
The bactericidal action of this compound results from the inhibition of its primary targets, DNA gyrase and topoisomerase IV . By inhibiting these enzymes, the compound interferes with the unwinding of bacterial DNA, which is a necessary step in DNA replication. This disruption in the replication process leads to the death of the bacterial cells .
Biochemical Pathways
By inhibiting DNA gyrase and topoisomerase IV, this compound prevents the unwinding and supercoiling of bacterial DNA, thereby disrupting DNA replication and leading to cell death .
Pharmacokinetics
Gatifloxacin, the parent compound, is known to have high oral bioavailability (96%), a large volume of distribution (~18 L/kg), low protein binding (~20%), and broad tissue distribution . It is primarily excreted unchanged in the urine (>80%)
Result of Action
The molecular and cellular effects of this compound’s action likely involve the disruption of bacterial DNA replication, leading to cell death . This results in the effective treatment of infections caused by susceptible bacteria.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and therefore its bioavailability. Additionally, the presence of other compounds, such as certain metal ions, can interact with this compound and potentially affect its action . .
Safety and Hazards
When handling N-Methyl Gatifloxacin, it’s important to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended. Adequate ventilation should be ensured, and all sources of ignition should be removed .
properties
IUPAC Name |
1-cyclopropyl-7-(3,4-dimethylpiperazin-1-yl)-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN3O4/c1-11-9-23(7-6-22(11)2)17-15(21)8-13-16(19(17)28-3)24(12-4-5-12)10-14(18(13)25)20(26)27/h8,10-12H,4-7,9H2,1-3H3,(H,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDBVQXCJOKMPST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C)C2=C(C=C3C(=C2OC)N(C=C(C3=O)C(=O)O)C4CC4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20560570 | |
| Record name | 1-Cyclopropyl-7-(3,4-dimethylpiperazin-1-yl)-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20560570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
114213-69-3 | |
| Record name | 1-Cyclopropyl-7-(3,4-dimethylpiperazin-1-yl)-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20560570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(7S,9S)-9-acetyl-7-[(2R,3R,4R,5S,6S)-3-fluoro-4,5-dihydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B26983.png)











![5,6,8,9-Tetrahydrooxepino[4,5-b]pyridine](/img/structure/B27013.png)